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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B1302945 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

bifunctional amine, 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No. 24715-90-0). Intended for

researchers, scientists, and professionals in drug development and chemical synthesis, this

document outlines predicted spectroscopic characteristics and provides standardized

experimental protocols for its analysis.

Molecular Structure and Properties
4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring a primary amine and a tertiary amine

integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites

for chemical modification, making it a valuable building block in medicinal chemistry and

materials science.

Molecular Formula: C₈H₁₈N₂[1]

Molecular Weight: 142.24 g/mol [1]

IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables

summarize the predicted spectroscopic values for 4-(Pyrrolidin-1-yl)butan-1-amine. These
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predictions are based on established spectroscopic principles and computational models.

¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~2.70 Triplet 2H H-1 (-CH₂-NH₂)

~2.50 Broad Singlet 2H -NH₂

~2.45 Triplet 2H H-4 (-CH₂-N(CH₂)₂)

~2.35 Multiplet 4H H-α (Pyrrolidine)

~1.70 Multiplet 4H H-β (Pyrrolidine)

~1.55 Multiplet 2H H-2

~1.45 Multiplet 2H H-3

¹³C NMR (Carbon NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Assignment

~56.0 C-4 (-CH₂-N(CH₂)₂)

~54.2 C-α (Pyrrolidine)

~42.0 C-1 (-CH₂-NH₂)

~30.0 C-2

~27.5 C-3

~23.4 C-β (Pyrrolidine)

Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass/Charge Ratio) Predicted Fragment

143.15 [M+H]⁺ (Molecular Ion)

125.14 [M+H - NH₃]⁺

84.08 [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation)

71.07 [C₄H₉N]⁺ (Protonated Pyrrolidine)

Infrared (IR) Spectroscopy
Sample Preparation: Neat Liquid Film

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad (doublet) N-H Stretch (Primary Amine)

2960 - 2800 Strong C-H Stretch (Aliphatic)

1650 - 1580 Medium N-H Bend (Scissoring)

1470 - 1440 Medium C-H Bend (Scissoring)

1150 - 1050 Medium-Strong C-N Stretch

Standardized Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for liquid amine

samples like 4-(Pyrrolidin-1-yl)butan-1-amine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyrrolidin-1-yl)butan-1-amine
in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR

tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer at room temperature. For ¹H NMR, a sufficient number of scans should be

acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence should be used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable

solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote

protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or

through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass

range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) at m/z

143.15 is selected and subjected to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: As 4-(Pyrrolidin-1-yl)butan-1-amine is a liquid, a neat sample is

prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or

KBr) to form a thin liquid film.

Background Collection: Obtain a background spectrum of the clean, empty salt plates to

subtract atmospheric and instrumental interferences.

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and

acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
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Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to

the functional groups present in the molecule.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of 4-(Pyrrolidin-1-yl)butan-1-amine.
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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